3-methoxy-N,N-dimethyl-4-nitro-benzamide

Description

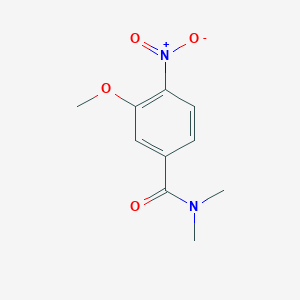

3-Methoxy-N,N-dimethyl-4-nitro-benzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a methoxy group at position 3, a nitro group at position 4, and an N,N-dimethylamide moiety. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in its use as a precursor for inhibitors targeting biological pathways . Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol.

The methoxy and nitro substituents create distinct electronic effects: the methoxy group donates electrons via resonance, while the nitro group withdraws electrons, influencing reactivity in synthetic applications such as C–H bond functionalization or catalytic cross-couplings .

Properties

IUPAC Name |

3-methoxy-N,N-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-4-5-8(12(14)15)9(6-7)16-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWZUKDSLNQYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-methoxy-N,N-dimethyl-4-nitro-benzamide and related benzamide derivatives:

Table 1: Structural and Physical Properties of Comparable Benzamides

Key Comparisons:

Electronic Effects and Reactivity: The 3-methoxy-4-nitro substitution in the target compound creates a meta-directing electronic environment, differing from N,N-dimethyl-4-nitro-benzamide (3e), which lacks the electron-donating methoxy group. This makes the target compound more polarized, enhancing its suitability for reactions requiring electron-rich aryl intermediates (e.g., Suzuki-Miyaura couplings) .

Synthetic Utility :

- The N,N-dimethylamide group in the target compound and 3e facilitates solubility in polar aprotic solvents (e.g., DMF, dioxane), critical for homogeneous catalytic reactions .

- 4-Methoxy-N-(3-methylphenyl)benzamide lacks a nitro group, limiting its utility in redox-active reactions but enhancing stability for pharmaceutical applications .

Physicochemical Properties :

- The melting point of 3e (112–113°C) suggests higher crystallinity compared to the target compound, likely due to reduced steric hindrance from the absence of the 3-methoxy group .

- The molecular weight of the target compound is higher than 3e but lower than 4-methoxy-3-nitro-N-phenylbenzamide , reflecting differences in functional group complexity .

Biological Relevance :

- The target compound’s nitro group may confer bioactivity in medicinal chemistry contexts, similar to N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide (3m) , which is used in kinase inhibitor synthesis .

- 4-Methoxy-N-(3-methylphenyl)benzamide demonstrates the role of lipophilic substituents (e.g., 3-methylphenyl) in enhancing blood-brain barrier penetration, a property less explored in nitro-substituted analogs .

Research Implications and Limitations

Further studies could explore:

- Crystallographic analysis to resolve steric and electronic interactions.

- Structure-activity relationship (SAR) studies against analogs like 3e and 3m to optimize pharmacological properties.

- Environmental and safety profiles , extrapolated from N,N-dimethyl-4-nitro-benzamide’s GHS data (e.g., handling precautions for nitroaromatic compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.